N'-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine
Description
N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine is a compound that features a difluorocyclopropyl group, which is known for its unique chemical properties. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as medicine, agriculture, and materials science .
Properties
IUPAC Name |
N'-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2/c1-11(13-10-14(13,15)16)17-8-5-9-18-12-6-3-2-4-7-12/h2-4,6-7,11,13,17-18H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPGTQGWIVKLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(F)F)NCCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine typically involves the formation of the difluorocyclopropyl group through a [2 + 1]-cycloaddition reaction using difluorocarbene as a reactive intermediate . This method is favored due to its stereospecificity and efficiency. Industrial production methods often involve the use of potassium fluoride and 18-crown-6 to enhance the yields of the desired product .
Chemical Reactions Analysis
N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, often facilitated by palladium catalysis. Common reagents used in these reactions include sodium arylsulfinates and palladium catalysts, leading to the formation of products such as 2-fluoroallylic sulfones.
Scientific Research Applications
N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine involves its interaction with specific molecular targets. The presence of the difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine can be compared with other difluorocyclopropane derivatives. Similar compounds include:
1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl group and exhibit similar chemical properties.
2,2-difluorocyclopropylalkyl esters: Used as insecticides and acaricides, these compounds also feature the difluorocyclopropyl group. The uniqueness of N’-[1-(2,2-difluorocyclopropyl)ethyl]-N-phenylpropane-1,3-diamine lies in its specific structure and the presence of the phenylpropane-1,3-diamine moiety, which can impart distinct properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
